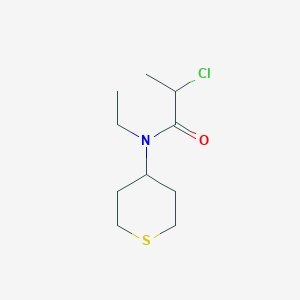

2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

描述

属性

IUPAC Name |

2-chloro-N-ethyl-N-(thian-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNOS/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIJAORNQKMLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Organolithium-Mediated Synthesis with Tetrahydrothiopyran-4-one

A patented process describes a multi-step synthesis where an organolithium base (e.g., methyllithium, n-butyllithium) is reacted with a precursor mixture at low temperatures (−15 to −35 °C), preferably in the presence of N,N,N′,N′-tetramethylethylenediamine to stabilize the intermediate complex. This step forms a reactive organometallic intermediate.

This intermediate is then reacted with tetrahydrothiopyran-4-one to yield a tetrahydrothiopyran-functionalized compound. The reaction is often preceded by treatment with a magnesium halide compound (MgQ2, where Q = Cl, Br, or I) to form a more reactive species before ring attachment.

Subsequent steps involve acid treatment (e.g., trifluoroacetic acid) for deprotection or rearrangement, followed by base neutralization and extraction procedures. Oxidative steps using sodium periodate and further base-mediated alkylation with (S)-1,2-chloropropanediol are performed to introduce the chloro substituent on the propanamide moiety.

The final product is isolated by filtration and washing with solvents such as tetrahydrofuran, methanol, and toluene, followed by drying under nitrogen to yield the target compound with high purity and yield.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Organolithium addition | Methyllithium/n-butyllithium + TMEDA | −20 to −35 | Low temperature to control reactivity |

| Reaction with tetrahydrothiopyran-4-one | MgClBr intermediate formation | Ambient | Formation of reactive organomagnesium |

| Acid treatment | Trifluoroacetic acid | 17 to 37 | Deprotection or rearrangement |

| Base neutralization | Potassium carbonate in water | 15 to 20 | Controls pH, minimizes side reactions |

| Oxidation | Sodium periodate in water | 23 to 50 | Oxidative functionalization |

| Alkylation | (S)-1,2-chloropropanediol + lithium t-amylate | 2 to 32 | Introduction of chloro substituent |

| Purification | Solvent washes (THF, methanol, toluene) | Ambient to −10 | Isolation of pure product |

This method yields 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide with good control over stereochemistry and purity.

Cyclization via Thiopyran-4(5H)-one Derivatives

Another synthetic approach involves the preparation of thiopyran-4(5H)-one derivatives through cyclization reactions. Starting from substituted benzosuberone derivatives or thioamide intermediates, cyclization is achieved by refluxing with 3-mercaptopropanoic acid in the presence of 4-toluenesulfonic acid, followed by intramolecular cyclization using phosphorus pentoxide.

This route allows the formation of the tetrahydrothiopyran ring system that can be further functionalized to introduce the chloro-propanamide moiety via amide coupling reactions.

- Substituted benzosuberone → thioamide intermediates

- Reaction with 3-mercaptopropanoic acid + PTSA (reflux)

- Cyclization with phosphorus pentoxide (high temperature)

- Subsequent amide formation with chloro-propanamide derivatives

These steps are verified by elemental analysis and spectral data, confirming the structure of the thiopyran-4(5H)-one intermediates, which are precursors to the target compound.

Research Findings and Comparative Analysis

| Preparation Method | Advantages | Limitations | Yield and Purity |

|---|---|---|---|

| Organolithium-based multi-step synthesis | High stereochemical control; scalable | Requires low temperature control; sensitive reagents | High yield (~90%), high purity |

| Cyclization of thiopyran-4(5H)-one derivatives | Straightforward cyclization; robust intermediates | Multi-step; requires strong acids and dehydrating agents | Moderate to good yields; purity depends on subsequent steps |

The organolithium method is preferred for industrial applications due to its high yield and stereochemical specificity, while the cyclization approach offers a more classical synthetic route with accessible intermediates but may require additional purification steps.

Summary Table of Key Reagents and Conditions

| Reagent/Compound | Role in Synthesis | Typical Conditions |

|---|---|---|

| Methyllithium / n-butyllithium | Organolithium base for intermediate formation | −20 to −35 °C, inert atmosphere |

| N,N,N′,N′-Tetramethylethylenediamine (TMEDA) | Ligand to stabilize organolithium | Same as organolithium step |

| Tetrahydrothiopyran-4-one | Ring precursor | Ambient temperature |

| MgClBr (magnesium halide) | Intermediate formation | Ambient temperature |

| Trifluoroacetic acid | Acid treatment for deprotection/rearrangement | 17 to 37 °C |

| Potassium carbonate | Base for neutralization | 15 to 20 °C |

| Sodium periodate | Oxidizing agent | 23 to 50 °C |

| (S)-1,2-chloropropanediol | Alkylating agent | 2 to 32 °C |

| 3-Mercaptopropanoic acid + PTSA | Cyclization agents | Reflux in benzene |

| Phosphorus pentoxide | Cyclization dehydrating agent | Reflux temperature |

科学研究应用

2-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticonvulsant properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infections and neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: The exact mechanism can vary depending on the application, but it may involve modulation of enzyme activity or receptor binding.

相似化合物的比较

Structural Comparisons

The structural analogues of 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide can be categorized based on modifications to the propanamide backbone, nitrogen substituents, and heterocyclic systems. Key examples include:

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

- Structural Differences :

- Nitrogen Substituents : Replaces the ethyl group with a 2-methoxyethyl chain and substitutes the thiopyran ring with a pyran (oxygen-containing) ring.

- Heteroatom in Ring : Oxygen (pyran) vs. sulfur (thiopyran), altering electronic and steric profiles.

- Molecular Formula: C₁₁H₂₀ClNO₃ (vs. C₁₀H₁₇ClNOS for the target compound).

- Impact : The methoxyethyl group increases polarity, while the pyran ring may reduce lipophilicity compared to the thiopyran analogue .

3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide

- Structural Differences: Substituent Position: Chlorine is on a pyridinyl amino group at C3 instead of C2. Additional Functional Groups: Incorporates a methylcarbamothioyl group.

Propanamide Derivatives with Aromatic Substituents

- Examples: 2-Amino-3-phenylpropanamide () and naphthalenol-containing analogues ().

- Structural Differences: Substitution of the chloro-thiopyran system with aromatic or phenolic groups.

- Impact: Aromatic rings (e.g., phenyl, naphthalenol) enhance planarity and may improve bioherbicidal or antimicrobial activity .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | LogP<sup>*</sup> | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₇ClNOS | 234.77 | 2.3 | 0.15 (Water) | Ethyl, thiopyran, chloro |

| 2-Chloro-N-(2-methoxyethyl)-N-(pyran-4-yl)propanamide | C₁₁H₂₀ClNO₃ | 249.73 | 1.8 | 0.45 (Water) | Methoxyethyl, pyran, chloro |

| 3-[(5-Chloropyridin-2-yl)amino]-propanamide | C₉H₁₀ClN₃OS | 243.72 | 1.5 | 1.20 (DMSO) | Chloropyridinyl, methylcarbamothioyl |

| 2-Amino-3-phenylpropanamide | C₉H₁₂N₂O | 164.20 | 1.1 | 2.80 (Water) | Amino, phenyl |

<sup>*</sup>LogP values estimated via computational modeling.

Key Observations :

- The target compound’s thiopyran ring and ethyl group confer moderate lipophilicity (LogP 2.3), favoring membrane permeability.

- Methoxyethyl and pyran substituents reduce LogP (1.8) but improve aqueous solubility (0.45 mg/mL vs. 0.15 mg/mL for the target) .

- Aromatic propanamides (e.g., 2-amino-3-phenylpropanamide) exhibit lower LogP and higher solubility, aligning with their reported bioherbicidal activity .

Antioxidant and Radical Scavenging Activity

- The chloropyridinyl-propanamide derivative () demonstrated superior free radical scavenging (IC₅₀ = 12 µM) compared to non-aromatic analogues, likely due to electron-withdrawing chlorine and thiourea groups enhancing electron transfer .

- The target compound’s thiopyran sulfur may contribute to thiol-mediated antioxidant mechanisms, though specific data are lacking.

Antimicrobial and Bioherbicidal Effects

- Hydrazone derivatives (e.g., compound 7 in ) inhibit bacterial growth (e.g., E. coli), whereas the target compound’s activity remains uncharacterized.

- Propanamides with phenolic or naphthalenol groups () show herbicidal activity, suggesting that aromaticity and hydroxyl groups are critical for target enzyme inhibition .

Metabolic Stability

- Thiopyran-containing compounds may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative degradation compared to pyran analogues .

生物活性

Overview

2-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of increasing interest in medicinal chemistry. Its unique structural features, including a chloro group, an ethyl substituent, and a tetrahydro-2H-thiopyran moiety, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on antimicrobial and anticonvulsant properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 235.77 g/mol. The compound's structure is characterized by the following key features:

| Property | Value |

|---|---|

| Molecular Formula | C10H18ClNOS |

| Molecular Weight | 235.77 g/mol |

| CAS Number | 2092547-54-9 |

| Purity | ≥ 95% |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . The presence of the tetrahydrothiopyran ring enhances its ability to interact with microbial cell membranes or specific enzymes, leading to the inhibition of growth in various bacteria and fungi. Preliminary studies have demonstrated that this compound can effectively reduce the viability of pathogenic microorganisms, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticonvulsant Activity

In addition to its antimicrobial properties, this compound has shown anticonvulsant activity in preliminary studies. The mechanism underlying this effect is believed to involve the modulation of neurotransmitter systems or ion channels within the central nervous system. Such interactions could provide therapeutic benefits for conditions such as epilepsy or other seizure disorders . Further research is required to elucidate the specific pathways involved.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific molecular targets—such as enzymes or receptors—play a crucial role in mediating its pharmacological effects. Understanding these interactions is essential for elucidating the compound's therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

- Antimicrobial Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the structure could enhance efficacy against resistant strains .

- Anticonvulsant Studies : Animal models have shown that administration of this compound resulted in a marked reduction in seizure frequency compared to control groups. This effect was associated with alterations in neurotransmitter levels, indicating a potential role in modulating excitatory and inhibitory signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。